1beta-Calcidol

Descripción general

Descripción

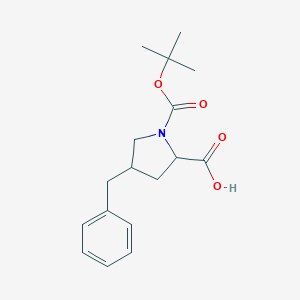

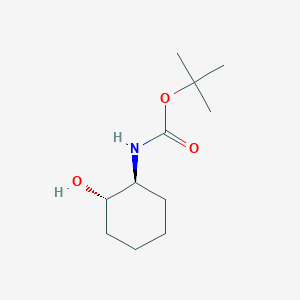

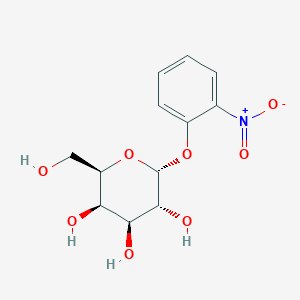

1beta-Hydroxyvitamin D3, also known as 1beta-hydroxycholecalciferol, is a synthetic analog of the hormonal form of vitamin D3. It is closely related to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3, which is known to play a crucial role in calcium homeostasis and bone metabolism. The synthesis of 1beta-hydroxycholecalciferol is simpler than that of 1alpha,25-dihydroxycholecalciferol, making it an attractive candidate for therapeutic applications in metabolic bone diseases .

Synthesis Analysis

The synthesis of 1beta-hydroxyvitamin D3 involves specific hydroxylations of cholecalciferol at carbons 25 and 1. The process begins with the conversion of cholecalciferol to 25-hydroxycholecalciferol in the liver. This is followed by a further hydroxylation in the kidney, where 25-hydroxycholecalciferol-1-hydroxylase catalyzes the production of 1,25-dihydroxycholecalciferol. This enzyme's activity is influenced by the body's vitamin D3 status and is inhibited by calcium and phosphate, suggesting mechanisms for the regulation of vitamin D3 hormone production .

Molecular Structure Analysis

1,25-Dihydroxycholecalciferol has a molecular formula of C27H44O3 and is produced in the kidney from 25-hydroxycholecalciferol. It is significantly more active than cholecalciferol in stimulating intestinal calcium transport, indicating its role as the biologically active form of vitamin D3 in the intestine . The molecule's structure has been confirmed through mass spectrometry and ultraviolet absorption spectrophotometry .

Chemical Reactions Analysis

The biological activity of 1beta-hydroxycholecalciferol is comparable to that of 1,25-dihydroxycholecalciferol. It is highly potent in stimulating intestinal calcium absorption and bone calcium mobilization. The synthetic analog, 1alpha-hydroxycholecalciferol, has been shown to have similar potency and rapid physiological response in vitamin D-deficient chicks, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

1beta-Hydroxyvitamin D3 shares similar physical and chemical properties with its natural counterpart, 1,25-dihydroxyvitamin D3. It is lipophilic and designed to be inert toward 24-hydroxylase enzyme catabolism, which is responsible for the degradation of vitamin D3 metabolites. This inertness contributes to its low calcemic activity in vivo while retaining high antiproliferative and transcriptional activity, making it a pharmacologically desirable compound .

Relevant Case Studies

In a study involving premenopausal women, daily supplementation with 20 microg of cholecalciferol during winter significantly increased serum 25-hydroxyvitamin D concentrations, indicating the dose's adequacy in optimizing vitamin D status . Another case study on patients with autosomal recessive vitamin D dependency showed that treatment with 1alpha-hydroxycholecalciferol at low doses corrected hypocalcemia and suppressed parathyroid hormone-dependent renal loss of amino acids, demonstrating its effectiveness as a therapeutic agent .

Aplicaciones Científicas De Investigación

Tratamiento de la Hipocalcemia

1beta-Calcidol se ha utilizado ampliamente como profármaco para la calcitriol (1α,25-dihidroxivitamina D3) en el tratamiento de la hipocalcemia . La hipocalcemia es una condición donde no hay suficiente calcio en la sangre, y this compound ayuda a aumentar los niveles de calcio.

Manejo de la Insuficiencia Renal Crónica

La insuficiencia renal crónica a menudo conduce a alteraciones en el equilibrio de calcio y fosfato del cuerpo. This compound se ha utilizado para controlar estos desequilibrios en pacientes con insuficiencia renal crónica .

Tratamiento del Hipoparatiroidismo

El hipoparatiroidismo es una condición donde las glándulas paratiroides no producen suficiente hormona paratiroidea, lo que lleva a niveles bajos de calcio en la sangre. This compound se ha utilizado en el tratamiento de esta condición .

Manejo de la Osteoporosis

La osteoporosis es una condición que debilita los huesos, haciéndolos frágiles y más propensos a romperse. This compound se ha utilizado en el manejo de la osteoporosis para ayudar a aumentar los niveles de calcio y fortalecer los huesos .

Tratamiento del Hiperparatiroidismo Secundario

El hiperparatiroidismo secundario es una condición donde las glándulas paratiroides producen demasiada hormona paratiroidea debido a niveles bajos de calcio en la sangre. This compound se ha utilizado en el tratamiento de esta condición .

Profármaco para la Vitamina D Activa

This compound se ha utilizado como profármaco para la vitamina D activa. Se convierte en el hígado en calcitriol, la forma activa de la vitamina D, que es importante para la absorción de calcio del estómago y para el funcionamiento del calcio en el cuerpo .

Mecanismo De Acción

1beta-Calcidol, also known as N72HYL8OKC, 1beta-Hydroxyvitamin D3, 1beta-hydroxycholecalciferol, UNII-N72HYL8OKC, or Alfacalcidol impurity B [EP], is a non-endogenous analogue of vitamin D . It plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism .

Target of Action

The primary target of this compound is the enzyme 25-hydroxylase located in the liver . This enzyme activates this compound, allowing it to mediate its effects in the body, particularly in the kidneys and bones .

Mode of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . This compound, being one step closer in the metabolic pathway to active vitamin D, bypasses this impaired step . It is independent of hepatic 25-hydroxylation, which makes it more effective than vitamin D3 .

Biochemical Pathways

This compound is involved in the vitamin D metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver . This active form then plays a crucial role in calcium homeostasis and bone metabolism . It upregulates the active transport of calcium from the gut and suppresses parathyroid hormone secretion .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus less prone to sequestration in adipose tissue .

Result of Action

The action of this compound results in improved calcium homeostasis and bone metabolism. It helps manage conditions like hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of this compound . Therefore, these factors need to be considered when prescribing this compound.

Propiedades

IUPAC Name |

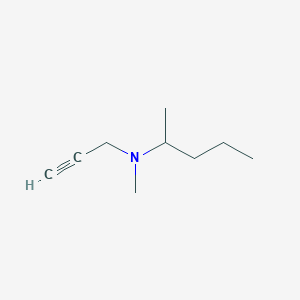

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-FLFCXVRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415284 | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63181-13-5 | |

| Record name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1.BETA.-CALCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.